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Introduction:

Centrosomal Protein 164 (Cep164) is a key regulator of primary cilium formation, an organelle
crucial for various signaling pathways involved in development and disease.[1][2][3][4]
Mutations in the CEP164 gene are associated with ciliopathies such as Nephronophthisis.[5][6]
This document provides a detailed guide for generating Cep164 mutant cell lines using the
CRISPR-Cas9 system, a powerful tool for precise genome editing.[7][8][9] These mutant cell
lines are invaluable for studying the molecular functions of Cep164, dissecting associated
signaling pathways, and for potential drug screening applications.

l. Cep164 Signaling in Ciliogenesis

Cepl64 is a distal appendage protein of the mother centriole that plays a critical role in the
initial steps of ciliogenesis.[1][3] Its primary function is to mediate the docking of vesicles to the
mother centriole, a crucial step for the formation of the ciliary membrane.[1][10] Cepl164
achieves this by interacting with key components of the vesicular transport machinery, including
the Guanine Nucleotide Exchange Factor (GEF) Rabin8 and the GTPase Rab8.[1][10]
Furthermore, Cepl64 is essential for recruiting Tau Tubulin Kinase 2 (TTBK2) to the mother
centriole, which in turn triggers the removal of the cilia assembly inhibitor CP110 and the
recruitment of intraflagellar transport (IFT) proteins, thereby initiating axoneme extension.[2][4]
[11]
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Below is a diagram illustrating the central role of Cep164 in the ciliogenesis signaling pathway.
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Cepl64 signaling pathway in ciliogenesis.

Il. Experimental Workflow for Generating Cep164
Mutant Cell Lines

The overall workflow for generating Cep164 mutant cell lines using CRISPR-Cas9 involves
several key stages, from the initial design of the guide RNAs to the final validation of the

generated mutant clones.
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CRISPR-Cas9 workflow for Cep164 knockout.

lll. Data Presentation
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BENGHE

sgRNA
On-Target Off-Target
Target Exon Sequence (5' - PAM
Score Score
3)
GAGCUGCAGA
Exon 2 AGG 92 85
GGCUGAAGCU
GCAUGAUGUU
Exon 4 AGG 88 78
CUCCGACCGG
UCGAGCAGCU
Exon 7 AGG 95 90
CAAGGAGAAC

Note: Scores are hypothetical and should be determined using sgRNA design tools.[12][13]

Target Forward Primer (5' - 3') Reverse Primer (5' - 3')
GCTGAGTTTGATGGCTCTG

CEP164 Exon 2 c AGTCCTCTTCCTCCTCATCG
CCTTCAGAGACAGCCGACT TGAAGAGGAAGGCACAGAG

CEP164 Exon 4
T G

GAPDH (Control) GAAGGTGAAGGTCGGAGTC  GAAGATGGTGATGGGATTTC

Phenotype

Expected Outcome in KO
Cells

Validation Method

Ciliogenesis

Significantly reduced/absent

Immunofluorescence

(acetylated tubulin)

TTBK2 Localization

Absent from basal body

Immunofluorescence (TTBK2,

y-tubulin)

IFT88 Localization

Absent from basal body

Immunofluorescence (IFT88,

y-tubulin)

Cepl64 Protein Expression

Absent

Western Blot
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IV. Experimental Protocols

¢ sgRNA Design:

o lIdentify the target region within the CEP164 gene. Targeting early exons is recommended
to ensure a frameshift mutation leading to a knockout.[14]

o Use online design tools such as Benchling or CRISPOR to generate and score potential
SgRNA sequences.[13][15] Select sgRNAs with high on-target and low off-target scores.
[12] The sgRNA should be 20 nucleotides in length and immediately followed by a
Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes
Cas9).[14][16]

e Oligo Annealing and Cloning:

o Synthesize two complementary oligonucleotides for the chosen sgRNA sequence with
appropriate overhangs for cloning into a Cas9 expression vector (e.g., pX330).[9][17]

o Anneal the oligos by mixing them in annealing buffer, heating to 95°C for 5 minutes, and
then slowly cooling to room temperature.

o Ligate the annealed oligos into the Bbsl-digested pX330 vector.
o Transform the ligation product into competent E. coli and select for positive clones.
o Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

The choice of delivery method depends on the cell type and experimental goals.[18][19][20]
Electroporation is a common and efficient method for many cell lines.[18][19][21]

o Cell Preparation:
o Culture the target cell line (e.g., nTERT-RPE1, HEK293) to 70-80% confluency.

o On the day of transfection, harvest the cells and resuspend them in the appropriate
electroporation buffer at a concentration of 1 x 1076 cells/100 pL.

o Electroporation:
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o Mix the resuspended cells with the sgRNA/Cas9 plasmid (5-10 pg). A GFP co-transfection
marker can be included for sorting.[15]

o Transfer the cell/DNA mixture to an electroporation cuvette.

o Use a nucleofector or electroporator with a pre-optimized program for the specific cell line.

o Immediately after electroporation, transfer the cells to a pre-warmed culture dish with fresh
media.

o Allow the cells to recover for 24-48 hours.

Alternative delivery methods include lipid-based transfection and viral transduction (Lentivirus,
AAV).[21][22]

Fluorescence-Activated Cell Sorting (FACS):

o If a fluorescent marker was co-transfected, harvest the cells 48 hours post-transfection.

o Use FACS to sort single GFP-positive cells into individual wells of a 96-well plate
containing conditioned media.[17]

Limiting Dilution (Alternative to FACS):

o Serially dilute the transfected cells to a concentration where, on average, one cell is
seeded per well of a 96-well plate.

Clonal Expansion:

o Culture the single-cell clones for 2-3 weeks, monitoring for colony formation.

o Expand the visible colonies into larger culture vessels.

Genomic DNA Extraction and PCR:

o Extract genomic DNA from each expanded clone.

o Perform PCR amplification of the CEP164 target region using the primers listed in Table 2.
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e T7 Endonuclease | (T7EI) Assay (Optional Screening):

o The T7EIl assay can be used to quickly screen for the presence of insertions or deletions
(indels).[17]

o Denature and re-anneal the PCR products to form heteroduplexes.
o Treat the re-annealed DNA with T7 Endonuclease |, which cleaves mismatched DNA.

o Analyze the products by gel electrophoresis. Cleaved products indicate the presence of
indels.

e Sanger Sequencing:
o For definitive validation, sequence the PCR products from each clone.

o Analyze the sequencing data to identify the specific mutations (indels) and confirm
frameshifts.

o Western Blot Analysis:
o Prepare protein lysates from the validated mutant clones and wild-type control cells.

o Perform Western blotting using an antibody specific for Cep164 to confirm the absence of
the protein. Use a loading control (e.g., GAPDH or a-tubulin) to ensure equal protein
loading.[3]

e Immunofluorescence Microscopy:

[¢]

Seed the validated mutant and wild-type cells on coverslips.

[e]

Induce ciliogenesis by serum starvation for 24-48 hours.[3]

o

Fix and permeabilize the cells.

[¢]

Stain with antibodies against acetylated tubulin (to mark the ciliary axoneme) and a basal
body marker (e.g., y-tubulin).[3]
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o Analyze the cells by fluorescence microscopy to assess the percentage of ciliated cells. A
significant reduction in ciliation is expected in the Cepl164 knockout lines.[3][11]

This comprehensive guide provides the necessary information and protocols for the successful

generation and validation of Cep164 mutant cell lines, which will serve as a valuable resource

for investigating ciliogenesis and related human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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